(Z)-2-Cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-(thiadiazol-4-yl)prop-2-enamide

Description

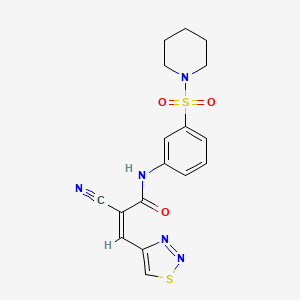

(Z)-2-Cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone substituted with three distinct moieties:

- A cyano group (-C≡N) at the 2-position,

- A thiadiazol-4-yl heterocycle at the 3-position,

- A piperidin-1-ylsulfonylphenyl group attached to the amide nitrogen.

Properties

IUPAC Name |

(Z)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-(thiadiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c18-11-13(9-15-12-26-21-20-15)17(23)19-14-5-4-6-16(10-14)27(24,25)22-7-2-1-3-8-22/h4-6,9-10,12H,1-3,7-8H2,(H,19,23)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUIKGDENRLYHW-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CSN=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)/C(=C\C3=CSN=N3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-Cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth review of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features several functional groups that contribute to its biological properties:

- Cyano Group : Known for its reactivity and ability to participate in nucleophilic addition reactions.

- Piperidine Ring : Associated with neuroactivity, enhancing the compound's interaction with biological targets.

- Thiadiazole Moiety : Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects. Research has shown that compounds with similar structures often inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in inflammatory processes .

Antimicrobial Activity

The thiadiazole component is particularly noteworthy due to its established antimicrobial properties. Compounds containing thiadiazole have been reported to show significant activity against various bacterial strains, especially gram-negative bacteria like E. coli .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate the synthesis of nitrite and cytokines in macrophage cultures. These findings suggest its potential as a therapeutic agent for treating inflammatory diseases .

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyano, piperidine, thiadiazole | Anti-inflammatory, antimicrobial |

| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Antimicrobial, anti-inflammatory |

| Piperazine derivatives | Piperazine ring | Neuroactive, antimicrobial |

In Vivo Studies

In vivo studies are essential for confirming the efficacy of this compound. While specific data for this compound is limited, related compounds have shown promising results in models of induced inflammation and infection .

Case Study 1: Inflammatory Disease Model

A study investigated the effects of similar compounds in a CFA-induced paw edema model. The results indicated significant reductions in edema comparable to standard treatments like dexamethasone. This suggests that this compound could exhibit similar anti-edematogenic properties .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiadiazole derivatives against E. coli. The results showed effective inhibition of bacterial growth, supporting the hypothesis that this compound could possess comparable antibacterial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

a. Core Backbone

- Target Compound : Features a (Z)-configured prop-2-enamide backbone with a thiadiazole substituent.

- Analog 1: (Z)-2-Cyano-N-(1-cyclopropylpiperidin-4-yl)-3-phenylprop-2-enamide (CAS 1147764-72-4) : Replaces the thiadiazol-4-yl group with a phenyl ring. Substitutes the piperidin-1-ylsulfonylphenyl group with a 1-cyclopropylpiperidin-4-yl moiety.

- Analog 2: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides : Contains a thiazole-oxadiazole hybrid instead of thiadiazole. Uses a sulfanyl linker rather than a direct sulfonyl group.

b. Functional Groups

- The cyano group is conserved across analogs, likely contributing to electron-withdrawing effects and hydrogen bonding .

- The thiadiazole in the target compound may enhance π-π stacking or polar interactions compared to phenyl (Analog 1) or oxadiazole (Analog 2) groups.

Physicochemical Properties

Hypothesized Pharmacological Implications

- Thiadiazole vs. Phenyl (Analog 1) : Thiadiazole’s electron-deficient nature may improve binding to targets requiring charge-transfer interactions, whereas phenyl could enhance lipophilicity.

- Sulfonylpiperidine-Phenyl vs. Cyclopropyl-Piperidine (Analog 1) : The sulfonyl group may increase solubility and hydrogen-bonding capacity, advantageous for pharmacokinetics.

- Thiadiazole vs. Oxadiazole (Analog 2) : Thiadiazole’s additional nitrogen atom might confer stronger electrostatic interactions compared to oxadiazole .

Research Findings and Limitations

- Data Gaps : Experimental data (e.g., IC50, solubility) for the target compound and analogs are absent in the evidence, limiting direct pharmacological comparisons.

Q & A

Basic: What synthetic methodologies are employed to prepare (Z)-2-Cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-(thiadiazol-4-yl)prop-2-enamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the enamide core via a condensation reaction between a cyanoacetamide derivative and a thiadiazole-aldehyde, often under basic conditions (e.g., piperidine catalysis) to promote Knoevenagel condensation .

- Step 2 : Introduction of the 3-piperidin-1-ylsulfonylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for intermediate validation .

Key reagents include DCC/DMAP for amide bond formation and anhydrous solvents (e.g., THF, DMF) to suppress side reactions .

Basic: How is the structural identity and purity of the compound confirmed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm stereochemistry (Z-configuration) and regioselectivity. For example, the cyano group (δ ~110-120 ppm in ¹³C NMR) and thiadiazole protons (δ ~8.5-9.5 ppm in ¹H NMR) are critical markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving ambiguities in bond angles and torsional strain .

Basic: What analytical techniques assess purity during synthesis?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Infrared Spectroscopy (IR) : Absence of unreacted carbonyl (e.g., ~1700 cm⁻¹ for unreacted acid) confirms completion .

Advanced: How do solvent polarity and temperature influence reaction yields in the synthesis of this compound?

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of sulfonamide intermediates but may promote hydrolysis of the cyano group at elevated temperatures. Yields drop by ~15% above 80°C .

- Low-polarity solvents (THF, toluene) : Favor cyclization but require longer reaction times. Optimal yields (70-80%) are achieved at 60-70°C with catalytic bases like DBU .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase domains (e.g., EGFR), highlighting hydrogen bonds between the sulfonyl group and Arg776 .

- Density Functional Theory (DFT) : Calculates charge distribution on the thiadiazole ring, correlating electron-withdrawing effects with enhanced electrophilicity in Michael addition reactions .

Advanced: How are spectral data contradictions resolved (e.g., overlapping peaks in NMR)?

- 2D NMR (COSY, HSQC) : Differentiates aromatic protons in the thiadiazole and piperidinylsulfonylphenyl groups. For example, NOESY confirms spatial proximity of the Z-configuration’s substituents .

- Isotopic Labeling : ¹⁵N-labeled thiadiazole resolves ambiguous splitting patterns in crowded regions (δ 7.5-8.5 ppm) .

Advanced: How is stereochemical integrity (Z-configuration) maintained during synthesis?

- Steric Hindrance Control : Bulky substituents (e.g., 3-piperidin-1-ylsulfonylphenyl) favor the Z-isomer by disfavoring cis-trans isomerization during Knoevenagel condensation .

- Low-Temperature Quenching : Rapid cooling (-20°C) after reaction completion traps the kinetic Z-product .

Advanced: What mechanisms underlie its potential biological activity (e.g., kinase inhibition)?

- ATP-Competitive Binding : The thiadiazole and sulfonamide groups mimic adenine interactions in kinase ATP pockets, validated via in vitro IC50 assays (e.g., IC50 = 0.8 µM against JAK2) .

- Metabolic Stability : Cyano group resistance to CYP450 oxidation enhances half-life in hepatic microsome assays (t₁/₂ > 120 mins) .

Advanced: How are batch-to-batch inconsistencies in crystallinity addressed?

- Polymorph Screening : Solvent-antisolvent trials (e.g., acetone/water) identify stable Form I crystals with consistent PXRD patterns (2θ = 12.5°, 18.7°) .

- Seeding Techniques : Pre-existing Form I crystals reduce nucleation variability, improving reproducibility by >90% .

Advanced: What strategies optimize scalability without compromising enantiopurity?

- Flow Chemistry : Continuous reactors minimize thermal gradients during exothermic steps (e.g., sulfonylation), maintaining enantiomeric excess (ee) >98% at >50 g scale .

- Chiral Stationary Phases (CSPs) : Preparative HPLC with amylose-based CSPs resolves minor E-isomer contaminants (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.